6-Sulfanilamidoindazole

Catalog No.
S597969
CAS No.
13744-68-8
M.F
C13H12N4O2S
M. Wt
288.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Sulfanilamidoindazole

CAS Number

13744-68-8

Product Name

6-Sulfanilamidoindazole

IUPAC Name

4-amino-N-(1H-indazol-6-yl)benzenesulfonamide

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

InChI

InChI=1S/C13H12N4O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,14H2,(H,15,16)

InChI Key

RLNLIVBLEZDLMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Synonyms

6-sulfanilamidoindazole

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

The exact mass of the compound 6-Sulfanilamidoindazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140721. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Sulfanilamidoindazole (6-SAI) is a specialized, procurement-critical sulfonamide derivative utilized exclusively as a pharmacological tool to induce acute, self-limiting arthritis and endotoxin sensitization in rodent models. Unlike standard antimicrobial sulfonamides, 6-SAI features a unique indazole substitution that triggers a highly reproducible, strain-specific periarthritis and dramatically lowers the lethal threshold for lipopolysaccharide (LPS) [1]. For laboratory buyers and contract research organizations (CROs), 6-SAI offers a distinct handling and workflow advantage over traditional biological adjuvants: it is a defined small molecule (typically >98% purity) that can be formulated as a simple oral suspension or dissolved in standard vehicles like DMSO or propylene glycol, bypassing the complex emulsion requirements of classical arthritis models [2].

Generic substitution of 6-SAI fails on two distinct fronts: chemical class and application modality. First, replacing 6-SAI with standard sulfonamides (e.g., sulfanilamide, sulfadiazine) results in a complete loss of arthritogenic activity, as the specific N1-(6-indazolyl) substitution is an absolute structural requirement for inducing the target pathology [1]. Second, substituting 6-SAI with common biological arthritogens—such as Complete Freund's Adjuvant (CFA) or Type II Collagen—fundamentally alters the experimental workflow and disease kinetics. Biological adjuvants induce chronic, progressive autoimmune destruction requiring intradermal injection of highly viscous water-in-oil emulsions, whereas 6-SAI induces a predictable, self-limiting 14-day inflammatory response via simple oral or subcutaneous dosing [2]. Consequently, procuring 6-SAI is mandatory for laboratories requiring a defined, short-duration acute inflammation model without the handling complexities of biological emulsions.

Formulation and Handling: Emulsion-Free Dosing vs. Biological Adjuvants

A primary procurement advantage of 6-SAI is its compatibility with simple dosing vehicles, which streamlines laboratory workflows. 6-SAI can be effectively administered orally as an aqueous suspension (e.g., in carboxymethylcellulose) or subcutaneously when dissolved in 30% v/v propylene glycol [1]. In contrast, the standard comparator, Complete Freund's Adjuvant (CFA) or Type II Collagen, requires the time-consuming preparation of a highly viscous water-in-oil emulsion that must be injected intradermally [2]. This difference eliminates the emulsion stability issues and injection-site necrosis commonly associated with CFA, significantly improving dosing reproducibility and reducing preparation time.

Evidence DimensionDosing vehicle complexity and administration route
Target Compound DataSimple aqueous suspension or 30% propylene glycol solution; oral or subcutaneous delivery
Comparator Or BaselineCFA / Type II Collagen: Requires high-shear water-in-oil emulsion and intradermal injection
Quantified DifferenceEliminates emulsion preparation steps and intradermal injection requirements
ConditionsStandard in vivo arthritis induction protocols

Simplifying the formulation and dosing route reduces technical variability and preparation time in high-throughput anti-inflammatory drug screening.

Workflow Reproducibility: Self-Limiting Disease Kinetics

For laboratories scheduling short-term drug efficacy studies, the disease kinetics induced by 6-SAI offer superior predictability compared to alternative agents. Oral administration of 6-SAI (e.g., 250-500 mg/kg) induces an acute arthritis that peaks reliably at day 8 and spontaneously declines to baseline by day 12 to 14 [1]. Conversely, models utilizing Pristane or Type II Collagen induce a chronic, progressive arthritis that persists for over 100 days with highly variable onset times (e.g., 11.8 ± 2.0 days for Pristane) [2]. The strict 14-day self-limiting window of 6-SAI provides a highly reproducible, constrained timeframe for evaluating acute anti-inflammatory compounds.

Evidence DimensionDuration and predictability of induced pathology
Target Compound DataPeak activity at Day 8, complete resolution by Day 14
Comparator Or BaselinePristane / Collagen: Chronic progression lasting >100 days
Quantified DifferenceProvides a defined, self-limiting 14-day assay window vs. indefinite chronic progression
ConditionsIn vivo monitoring of paw volume and clinical scores

A predictable, self-limiting 14-day model allows CROs to execute faster, more reproducible screening cycles for acute anti-inflammatory candidates.

Application-Critical Performance: Endotoxin Sensitization Threshold

Beyond arthritis, 6-SAI possesses a highly specific application in endotoxin shock modeling by drastically lowering the lethal threshold for lipopolysaccharide (LPS). In aged rat models, a standard 6-SAI dosing regimen sensitizes the animals such that an LPS dose as low as 2.5 µg results in 80% lethality [1]. In stark contrast, non-medicated baseline controls tolerate massive LPS doses up to 3,000 µg without lethality [1]. This represents a >1,000-fold quantitative increase in endotoxin sensitivity, a unique feature not replicated by generic sulfonamides or standard arthritogenic adjuvants.

Evidence DimensionLPS lethal dose threshold (LD80)
Target Compound Data2.5 µg LPS (following 6-SAI administration)
Comparator Or BaselineBaseline controls: >3,000 µg LPS (non-lethal)
Quantified Difference>1,200-fold reduction in the lethal LPS threshold
ConditionsAged rat model, systemic LPS challenge following 6-SAI pretreatment

This massive sensitization enables researchers to study endotoxic shock and disseminated intravascular coagulation using microgram quantities of LPS.

Structural Specificity: Failure of In-Class Sulfonamide Substitutes

Procurement of the exact 6-SAI molecule is critical because the arthritogenic property is strictly dependent on its unique molecular architecture. While 6-SAI reliably induces acute periarthritis with 100% incidence in susceptible strains at doses of 125-500 mg/kg, standard antimicrobial sulfonamides lacking the N1-(6-indazolyl) substitution (such as sulfanilamide) yield a 0% incidence of arthritis under identical conditions [1]. This absolute divergence in biological activity confirms that the indazole ring is not merely a functional group variant, but the essential pharmacophore for this specific laboratory application.

Evidence DimensionIncidence of induced periarthritis
Target Compound Data100% incidence at target dose
Comparator Or BaselineStandard sulfonamides (e.g., sulfanilamide): 0% incidence
Quantified DifferenceAbsolute requirement of the exact 6-SAI structure for activity
ConditionsStandard oral or subcutaneous dosing in susceptible rat strains

Buyers cannot substitute cheaper, generic sulfonamides; the exact 6-SAI structure is mandatory to trigger the required experimental pathology.

High-Throughput Screening of Acute Anti-Inflammatory Compounds

Because 6-SAI induces a highly reproducible, self-limiting arthritis that resolves within 14 days, it is the ideal procurement choice for laboratories needing a rapid, predictable in vivo model. It allows researchers to evaluate the efficacy of novel NSAIDs, corticosteroids, or experimental anti-inflammatory drugs without the extended timelines and ethical burdens of chronic models like Collagen-Induced Arthritis [1].

Endotoxic Shock and Disseminated Intravascular Coagulation (DIC) Modeling

Leveraging its ability to lower the LPS lethal threshold by over 1,000-fold, 6-SAI is specifically procured to create hypersensitive endotoxin models. This is critical for studying the pathogenesis of septic shock, DIC, and evaluating protective agents (e.g., glucocorticoids or heparin) using minimal amounts of endotoxin [2].

Emulsion-Free In Vivo Assay Development

For contract research organizations (CROs) looking to streamline their formulation workflows, 6-SAI serves as an excellent alternative to biological adjuvants. Its compatibility with simple aqueous suspensions or propylene glycol solutions eliminates the need to prepare and inject viscous water-in-oil emulsions, thereby reducing technical variability and improving handling efficiency [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13744-68-8

Wikipedia

6-Sulfanilamidoindazole

Dates

Last modified: 08-15-2023

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